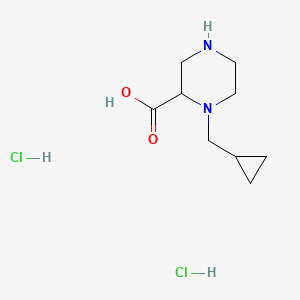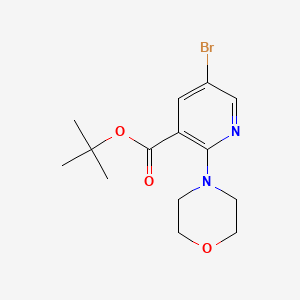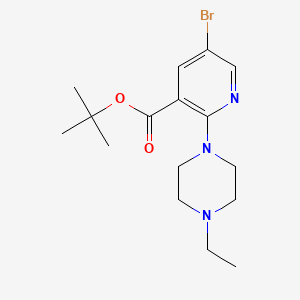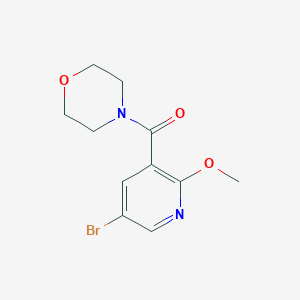
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester
Vue d'ensemble
Description
“2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester” is a chemical compound that is related to piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Applications De Recherche Scientifique
Synthetic Intermediates : A study by Ibenmoussa et al. (1998) detailed the preparation and reactivity of 1-Benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting their use as synthetic intermediates, especially in the synthesis of compounds with pharmacological interest (Ibenmoussa et al., 1998).
Natural Product Research : Research by Roussis et al. (1990) reported the isolation of three prenylated benzoic acid derivatives, including a new compound related to methyl ester of taboganic acid, from Piper taboganum, demonstrating the compound's natural occurrence and potential biological activities (Roussis et al., 1990).
Piperidine Derivative Synthesis : Laschat et al. (1996) described the preparation of 2,3,4-Trisubstituted Piperidines through a formal hetero-ene reaction of amino acid derivatives, indicating the versatility of such compounds in organic synthesis (Laschat et al., 1996).
QSAR Analysis in Analgesic Compounds : A study by Cheng et al. (1982) involved quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol, showing analgesic activity and aiding in understanding the influence of substituents on potency (Cheng et al., 1982).
Antiparasitic Activity : Flores et al. (2008) identified benzoic acid derivatives from Piper species with significant antiparasitic activity, highlighting the potential of these compounds in developing new therapeutics (Flores et al., 2008).
Antifungal Applications : Research by López et al. (2002) focused on the antifungal activity of benzoic acid derivatives from Piper lanceaefolium, which could contribute to the development of new antifungal agents (López et al., 2002).
Metabolic Pathway Studies : A study by Hvenegaard et al. (2012) on Lu AA21004 metabolism involved the benzoic acid derivative, providing insights into its biotransformation and potential pharmacokinetic applications (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
methyl 2-methyl-4-piperidin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-9-12(11-5-7-15-8-6-11)3-4-13(10)14(16)17-2/h3-4,9,11,15H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRMGBLCNKWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



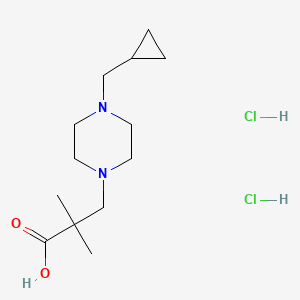

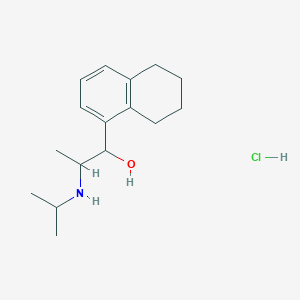

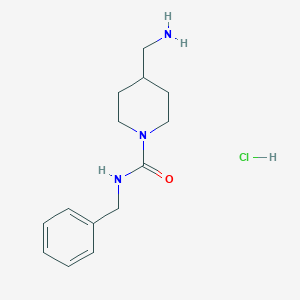


![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)

